molecular formula C18H15F3N4O2 B2353804 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 2034609-63-5

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No. B2353804
CAS RN: 2034609-63-5
M. Wt: 376.339
InChI Key: KJEHYYWPRVRFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Scientific Research Applications

Cancer Immunotherapy

Compounds with pyrazolyl and pyridinyl groups have been studied for their potential in cancer immunotherapy. They target specific receptors like the colony stimulating factor-1 receptor (CSF-1R), which is associated with tumor-associated macrophages and microglia in the tumor microenvironment .

Antileishmanial and Antimalarial Treatments

These compounds have also been evaluated for their antileishmanial and antimalarial properties. Molecular simulation studies justify their potent in vitro activities due to desirable fitting patterns in active sites of target enzymes .

Metabolism and Aging

Nicotinamide phosphoribosyltransferase (NAMPT) activation is another area where similar compounds are being researched. NAMPT plays a crucial role in many biological processes, including metabolism and aging, making it an attractive therapeutic target .

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25-11-14(10-24-25)16-8-12(6-7-22-16)9-23-17(26)13-2-4-15(5-3-13)27-18(19,20)21/h2-8,10-11H,9H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEHYYWPRVRFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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